Cas no 1280710-21-5 (2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1))

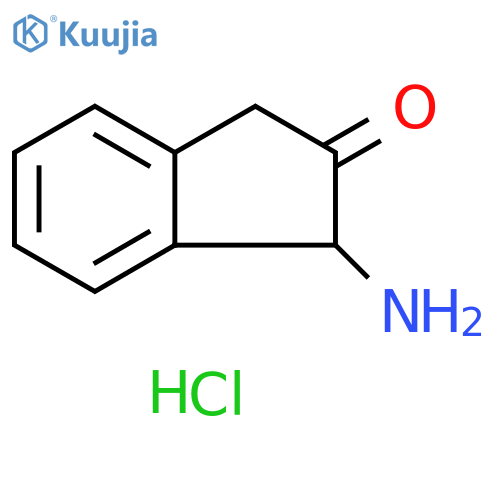

1280710-21-5 structure

商品名:2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1)

2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1)

- 1-amino-1,3-dihydroinden-2-one;hydrochloride

- EN300-7424809

- 1-amino-2,3-dihydro-1H-inden-2-one hydrochloride

- 1280710-21-5

- CHEMBL1668624

-

- インチ: 1S/C9H9NO.ClH/c10-9-7-4-2-1-3-6(7)5-8(9)11;/h1-4,9H,5,10H2;1H

- InChIKey: KGHWRZKSKPLDKA-UHFFFAOYSA-N

- ほほえんだ: NC1C(CC2=CC=CC=C12)=O.Cl

計算された属性

- せいみつぶんしりょう: 183.0450916g/mol

- どういたいしつりょう: 183.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7424809-0.1g |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85.0% | 0.1g |

$466.0 | 2025-03-11 | |

| Enamine | EN300-7424809-10.0g |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85.0% | 10.0g |

$5774.0 | 2025-03-11 | |

| Enamine | EN300-7424809-2.5g |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85.0% | 2.5g |

$2631.0 | 2025-03-11 | |

| Enamine | EN300-7424809-5.0g |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85.0% | 5.0g |

$3894.0 | 2025-03-11 | |

| Enamine | EN300-7424809-0.25g |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85.0% | 0.25g |

$666.0 | 2025-03-11 | |

| 1PlusChem | 1P0286XU-50mg |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85% | 50mg |

$448.00 | 2023-12-25 | |

| 1PlusChem | 1P0286XU-500mg |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85% | 500mg |

$1355.00 | 2023-12-25 | |

| 1PlusChem | 1P0286XU-2.5g |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85% | 2.5g |

$3314.00 | 2023-12-25 | |

| 1PlusChem | 1P0286XU-10g |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85% | 10g |

$7199.00 | 2023-12-25 | |

| Enamine | EN300-7424809-0.05g |

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride |

1280710-21-5 | 85.0% | 0.05g |

$312.0 | 2025-03-11 |

2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) 関連文献

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

1280710-21-5 (2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1)) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量